3,3-Difluoro-2-methylpentan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-2-methylpentan-2-amine hydrochloride is a compound of interest due to its potential applications in medicinal chemistry. The compound is synthesized through a practical approach involving the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes by the CF3TMS/NaI system . The compound's potential as a saturated bioisostere of the benzene ring makes it valuable for drug discovery projects .
Synthesis Analysis
The synthesis of 3,3-Difluoro-2-methylpentan-2-amine hydrochloride involves the transformation of starting materials via multiple steps, including alkylation, Grignard reaction, reduction, amination, and salt-forming . The total yields of the synthesized compounds are reported as 18.1%, 18.8%, and 14.3% for related compounds . The synthesized compounds were characterized using 1H-NMR and MS spectral data .
Molecular Structure Analysis
The compound's molecular structure is characterized by the presence of difluoro-substituted bicyclo[1.1.1]pentanes, which are suggested as saturated bioisosteres of the benzene ring for drug discovery projects .
Chemical Reactions Analysis
The compound's synthesis involves the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes by the CF3TMS/NaI system, highlighting the key chemical reaction involved in its production .
Physical and Chemical Properties Analysis
Specific physical and chemical properties of 3,3-Difluoro-2-methylpentan-2-amine hydrochloride were not directly provided in the abstracts. Further investigation into the compound's properties would be necessary for a comprehensive analysis.
References:
- Synthesis of 2-alkoxypentan-3-amine hydrochloride
- The Use of the Trifluoroacetyl Protecting Group in the Synthesis of Mono-(4) and Di-Amines (4,10) in the Polynitrohexaazaisowurtzitane Series
- Difluoro-substituted bicyclo[1.1.1]pentanes for medicinal chemistry: design, synthesis and characterization
Scientific Research Applications
Synthesis Techniques
Liquid Phase Photo-fluorination : A novel method for synthesizing perfluorochemicals, including variants of 3,3-difluoro-2-methylpentan-2-amine, uses liquid-phase photofluorination with undiluted fluorine. This approach is effective for preparing isomerically-pure branched F-alkanes, F-ethers, and F-tert-amines, which are challenging to synthesize using traditional methods (Scherer, Yamanouchi, & Onox, 1990).
Synthesis of Alkoxypentan-amine Hydrochlorides : The synthesis of various medical intermediates, potentially including derivatives of 3,3-difluoro-2-methylpentan-2-amine hydrochloride, involves multiple steps like alkylation, Grignard reaction, reduction, amination, and salt-forming. This process yields compounds characterized by NMR and MS spectral data (Zhang Ping-rong, 2009).
Applications in Chemical Reactions
Selective Extraction and Separation : 4-methylpentan-2-ol, a compound structurally similar to 3,3-difluoro-2-methylpentan-2-amine, is used for the quantitative extraction of iron(III) from hydrochloric acid. This process involves stripping the iron(III) with water for titrimetric determination (Gawali & Shinde, 1974).
Carbon Dioxide Capture : Research on carbon dioxide absorption using aqueous solutions of 1,5-diamino-2-methylpentane, a related compound, in an isothermal batch reactor provides insights into the application of such compounds in CO2 capture technologies. The study compares the performance of this diamine with MEA and MDEA, highlighting its lower volatility and potential for reduced solvent loss during CO2 removal processes (Azhgan, Farsi, & Eslamloueyan, 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3,3-difluoro-2-methylpentan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2N.ClH/c1-4-6(7,8)5(2,3)9;/h4,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXROXLJFBRZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-2-methylpentan-2-amine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.